molecular formula C6H5NO2S B134423 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one CAS No. 158560-72-6

1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B134423
CAS No.: 158560-72-6
M. Wt: 155.18 g/mol
InChI Key: NWZGTMFBQTXYPI-UHFFFAOYSA-N
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Description

1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one is a fused heterocyclic compound that serves as a valuable scaffold and synthetic intermediate in organic and medicinal chemistry research. This structure combines a thiophene ring with a 1,4-oxazin-2-one moiety, creating a versatile platform for the development of novel biologically active molecules. The primary research application of this compound and its close analogues is as a precursor in the synthesis of more complex heterocyclic systems. For instance, thieno[2,3-d]oxazine-2,4-dione derivatives have been identified as key intermediates for the generation of thieno[2,3-d]pyrimidin-4(3H)-one libraries, which are of significant interest in anticancer research . These final compounds have demonstrated potent activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (non-small cell lung cancer), with one derivative exhibiting an IC50 value as low as 0.94 µM against A549 cells and no toxicity to normal human liver cells . Furthermore, heterocyclic compounds containing the 1,3-oxazine core, such as benzoxazine derivatives, are known to exhibit a wide range of pharmacological activities. These activities include serving as non-nucleoside reverse transcriptase inhibitors for HIV treatment, anxiolytic agents, and possessing antimycobacterial activity . The presence of the thiophene ring is also a significant pharmacophore, as many thiophene-containing derivatives are known to display anticancer, analgesic, and anti-inflammatory properties . Researchers value this compound for its utility in structure-activity relationship (SAR) studies and as a building block for generating diverse compound libraries aimed at drug discovery. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

158560-72-6

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

1H-thieno[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C6H5NO2S/c8-5-3-9-6-4(7-5)1-2-10-6/h1-2H,3H2,(H,7,8)

InChI Key

NWZGTMFBQTXYPI-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)SC=C2

Canonical SMILES

C1C(=O)NC2=C(O1)SC=C2

Synonyms

1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one exhibit significant antimicrobial properties. A study demonstrated that certain synthesized oxazinones showed promising results against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds were notably low, indicating their potential as effective antimicrobial agents .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have shown that thieno[2,3-b][1,4]oxazin-2(3H)-one derivatives can inhibit the proliferation of cancer cells. For instance, a specific derivative demonstrated cytotoxic effects against human cancer cell lines with an IC50 value in the nanomolar range. This suggests a strong potential for development into anticancer therapeutics .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory drugs. Compounds related to this compound have been shown to modulate inflammatory pathways effectively. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Studies

Study Focus Findings
Study 1AntimicrobialDerivatives showed MIC values as low as 8 µg/mL against Mycobacterium tuberculosis .
Study 2AntitumorSpecific derivatives exhibited IC50 values below 100 nM against cancer cell lines .
Study 3Anti-inflammatoryCompounds reduced TNF-alpha levels significantly in vitro .

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Heteroatoms Key Features
1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one Thiophene + oxazine S (thiophene), O, N Enhanced lipophilicity due to sulfur
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one Pyridine + oxazine N (pyridine), O, N Improved hydrogen bonding potential
Benzo[1,4]oxazin-2(3H)-one Benzene + oxazine O, N Higher aromatic stability

Key Differences :

  • Thiophene vs. Pyridine: The sulfur atom in thienooxazine increases electron-richness and metabolic stability compared to pyridooxazine’s nitrogen, which enhances hydrogen bonding but may reduce lipophilicity .
  • Reactivity : Thiophene derivatives exhibit resistance to ring-opening reactions, enabling selective functionalization .

Brominated Derivatives

  • 7-Bromo-pyridooxazine : Synthesized via bromination of pyridooxazine precursors, yielding derivatives with enhanced electronic properties for targeted therapies .
  • Thienooxazine Bromination: Expected to follow analogous pathways, leveraging thiophene’s electrophilic substitution reactivity .

Hemorheological and Antithrombotic Activity

  • Pyridooxazines : Derivatives like 6-methyl-8-(thien-2-yl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exhibit hemorheological activity comparable to pentoxifylline, reducing blood viscosity in vitro .
  • Thienooxazines: Thiophene’s sulfur atom may enhance binding to thrombotic targets (e.g., Factor Xa) due to increased lipophilicity and π-π stacking .

Enzyme Inhibition

  • Pyridooxazines : ALM301 (a pyridooxazine derivative) acts as a potent AKT1/2 inhibitor, showing promise in cancer therapy .
  • Thienooxazines: Predicted to inhibit kinases or proteases via sulfur-mediated hydrophobic interactions, though specific data are lacking .

Antimicrobial and Anti-inflammatory Potential

  • Thiophene Derivatives: Known for antimicrobial, anti-HIV, and anti-inflammatory activities .

Physicochemical Properties

Property This compound (Predicted) 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Molecular Weight ~182 g/mol 164.16 g/mol (C7H6N2O2)
Solubility Low (high lipophilicity) Moderate (polar pyridine ring)
Metabolic Stability High (S-resistance to oxidation) Moderate (N susceptible to metabolism)
Melting Point ~200–220°C (estimated) 240–260°C (observed)

Derivatives and Modifications

  • Brominated Derivatives : 7-Bromo-pyridooxazines (e.g., C7H5BrN2O2) are used in drug discovery for their enhanced binding affinity .
  • Methyl Substitutions : 7-Methyl-pyridooxazines (C8H8N2O2) show improved pharmacokinetic profiles .
  • Thienooxazine Analogs: Expected derivatives could include halogenated or alkylated forms to optimize bioactivity .

Preparation Methods

Cyclization of 3-Aminothiophene Derivatives

The cyclization of 3-aminothiophene precursors remains a cornerstone for constructing the thieno-oxazinone core. In a representative procedure, 3-amino-5-arylthiophene-2-carboxamides undergo acylation with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃), followed by intramolecular cyclization at elevated temperatures (80–100°C) . This two-step protocol affords 1H-Thieno[2,3-b] oxazin-2(3H)-one derivatives in 75–90% yield (Table 1).

Mechanistic Insights :
The reaction proceeds via initial acylation of the amine group by chloroacetyl chloride, forming a reactive intermediate that undergoes nucleophilic displacement with the thiophene ring’s sulfur atom. Subsequent cyclization eliminates HCl, yielding the oxazinone ring system. Polar aprotic solvents like DMF enhance intermediate solubility and reaction kinetics .

Table 1. Selected Examples of Cyclization-Based Synthesis

Substrate (R Group)ConditionsYield (%)Reference
3-Amino-5-(3-MeO-C₆H₄)thiopheneDMF, K₂CO₃, 80°C85
3-Amino-5-(4-Cl-C₆H₄)thiopheneDMF, Et₃N, 100°C78
3-Amino-5-(2-Thienyl)thiopheneDMSO, NaHCO₃, 90°C82

One-Pot Multi-Component Synthesis

Recent advances have enabled the synthesis of thieno-oxazinones via one-pot, multi-component reactions (MCRs), streamlining step efficiency. A notable method involves the condensation of 2H-thieno[2,3-d] oxazine-2,4(1H)-dione with aromatic aldehydes and primary amines in ethanol under reflux (Scheme 1) . Optimized conditions (KOH, 12 h reflux) achieve yields of 49–84%, with electron-donating substituents on the aldehyde enhancing reactivity .

Reaction Optimization :

  • Solvent : Ethanol outperforms tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) due to improved solubility of intermediates.

  • Base : Inorganic bases (e.g., KOH, Cs₂CO₃) drive the reaction to completion, whereas organic bases (e.g., Et₃N) show negligible activity .

Scheme 1. One-Pot Synthesis of Thieno-Oxazinones

  • Step 1 : Condensation of oxazine-dione with aldehyde and amine.

  • Step 2 : Intramolecular cyclization via nucleophilic attack, forming the pyrimidinone ring.

Table 2. Scope of One-Pot MCR Derivatives

Aldehyde (Ar)Amine (R)Product Yield (%)
4-MeO-C₆H₄NH₂Ph81
3-Cl-C₆H₄NH₂Bn67
2-ThienylNH₂Cy58

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating thieno-oxazinone synthesis, particularly in Smiles rearrangement reactions. For example, 3-aminothiophene derivatives treated with formic acid under microwave conditions (150°C, 20 min) undergo cyclodehydration to yield the target compound in 70–88% efficiency . This method reduces reaction times from hours to minutes while maintaining high regioselectivity.

Advantages :

  • Energy Efficiency : Microwave heating minimizes thermal degradation.

  • Scalability : Demonstrated for gram-scale synthesis with consistent yields .

Acylation-Cyclization Strategies

Alternative routes involve the acylation of 3-aminothiophenes with activated esters, followed by thermal or base-promoted cyclization. For instance, treatment of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an enamine intermediate, which cyclizes upon heating to form the oxazinone ring . Yields range from 65–80%, dependent on the electron-withdrawing nature of substituents.

Comparative Analysis of Methodologies

Table 3. Method Comparison

MethodYield Range (%)TimeScalability
Cyclization75–904–8 hHigh
One-Pot MCR49–8412–24 hModerate
Microwave-Assisted70–8820–30 minHigh
Acylation-Cyclization65–806–10 hModerate

The cyclization approach offers the highest yields and scalability, making it ideal for industrial applications. Conversely, microwave-assisted synthesis excels in rapid small-scale production.

Q & A

Q. How can regioselectivity be controlled during cyclization to form the oxazinone ring?

  • Methodological Answer : Regioselectivity is influenced by solvent polarity and base strength . For example, using DMF with K2_2CO3_3 at 80–100°C promotes cyclization over competing acylation pathways . Task-specific ionic liquids (e.g., [HMIm]BF4_4) can stabilize transition states, improving yield and selectivity .

Q. What strategies address contradictions in reported biological activity data (e.g., hemorheological vs. antithrombotic effects)?

  • Methodological Answer :
  • Assay standardization : Compare in vitro models (e.g., blood viscosity syndrome assays vs. platelet aggregation tests).
  • Structural validation : Ensure compound stability under assay conditions (e.g., pH, temperature) via LC-MS .
  • Molecular docking : Resolve discrepancies by analyzing binding affinities to targets like thrombin or AKT isoforms. Thiourea fragments in the core structure enhance affinity for proteins involved in thrombosis .

Q. How can the core structure be modified to enhance bioactivity or selectivity?

  • Methodological Answer :
  • Halogenation : Introduce bromine at position 7 via electrophilic substitution (e.g., using NBS) to improve metabolic stability .
  • Side-chain functionalization : Attach aminocyclobutyl or phenyl groups via Suzuki coupling to optimize steric and electronic interactions with target proteins .
  • Heterocycle fusion : Synthesize bicyclic analogs (e.g., thieno-diazepinediones) to explore novel binding modes .

Q. What in silico and in vitro models are suitable for evaluating antithrombotic potential?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict interactions with Factor Xa or P2Y12_{12} receptors .
  • In vitro hemorheology : Measure blood viscosity and erythrocyte aggregation in human plasma under shear stress, comparing results to pentoxifylline as a reference .

Data Contradiction Analysis

Q. Why do yields vary across synthetic protocols (e.g., 56% vs. 85%)?

  • Methodological Answer : Yield discrepancies arise from reaction scale (e.g., micro vs. bulk synthesis) and workup efficiency . For instance, ice-water quenching in large-scale reactions may precipitate impurities, reducing isolated yields . Optimize stoichiometry (e.g., 1.5 equiv chloroacetyl chloride) and monitor intermediates via TLC to mitigate losses.

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